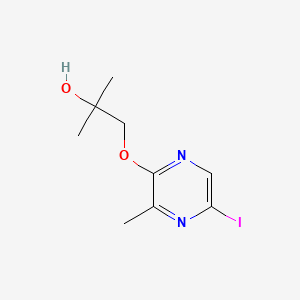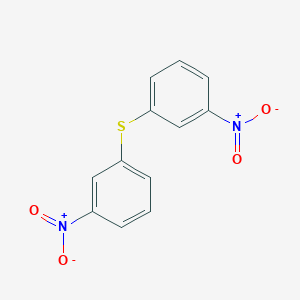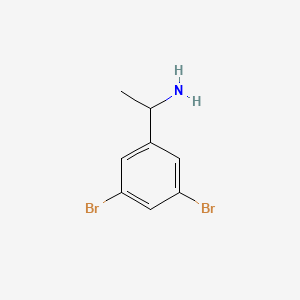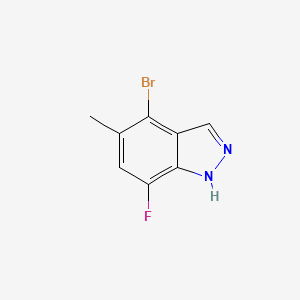![molecular formula C10H10BrNO2 B13683087 6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of 2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazines depending on the nucleophile used.
Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: Products can range from dehalogenated benzoxazines to fully reduced derivatives.
科学的研究の応用
6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of 6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target.
類似化合物との比較
Similar Compounds
2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
6-Fluoro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness
6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also influence its interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
6-bromo-2-ethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10BrNO2/c1-2-8-10(13)12-7-5-6(11)3-4-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) |
InChIキー |
YWJBKJKKHVPJGW-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


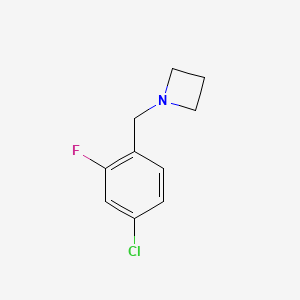

![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)

![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
